![molecular formula C30H25N3O3S B443264 2-(2-METHYLPHENYL)-N~4~-(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)-4-QUINOLINECARBOXAMIDE](/img/structure/B443264.png)
2-(2-METHYLPHENYL)-N~4~-(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)-4-QUINOLINECARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-METHYLPHENYL)-N~4~-(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)-4-QUINOLINECARBOXAMIDE is an organic compound with a complex structure that includes a quinoline core, sulfonyl group, and various aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYLPHENYL)-N~4~-(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)-4-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate amine under dehydrating conditions.
Sulfonylation: The sulfonyl group is introduced by reacting the amine with a sulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-METHYLPHENYL)-N~4~-(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated quinoline derivatives.
Applications De Recherche Scientifique
2-(2-METHYLPHENYL)-N~4~-(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases due to its ability to interact with biological targets.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound can serve as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 2-(2-METHYLPHENYL)-N~4~-(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-METHOXY-4-{(E)-[(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}BENZOYL)HYDRAZONO]METHYL}PHENYL 4-CHLOROBENZOATE
- 2-METHOXY-4-{(E)-[(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}BENZOYL)HYDRAZONO]METHYL}PHENYL 3-BROMOBENZOATE
Uniqueness
2-(2-METHYLPHENYL)-N~4~-(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)-4-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its quinoline core and sulfonyl group provide distinct electronic properties, making it suitable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C30H25N3O3S |
|---|---|
Poids moléculaire |
507.6g/mol |
Nom IUPAC |
2-(2-methylphenyl)-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C30H25N3O3S/c1-20-11-17-24(18-12-20)37(35,36)33-23-15-13-22(14-16-23)31-30(34)27-19-29(25-8-4-3-7-21(25)2)32-28-10-6-5-9-26(27)28/h3-19,33H,1-2H3,(H,31,34) |
Clé InChI |
QWPYGXYGFFKDOF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


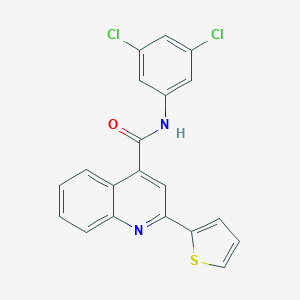
![Methyl 4-(4-chlorophenyl)-2-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B443182.png)
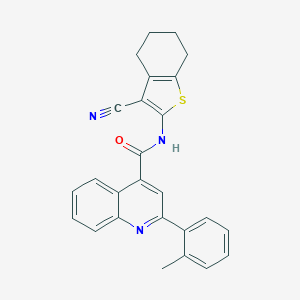
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B443184.png)
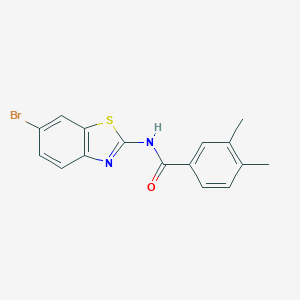
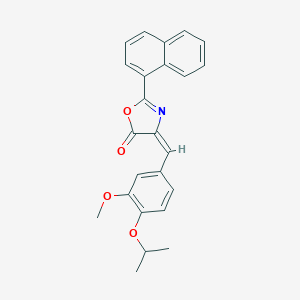
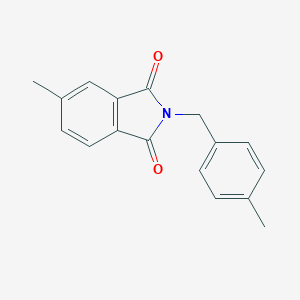
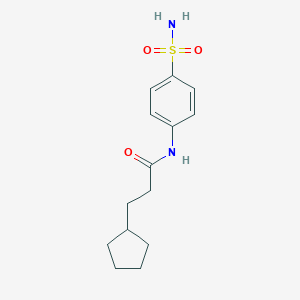
![ETHYL 5-[(DIETHYLAMINO)CARBONYL]-2-({[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B443191.png)
![Ethyl 4-(4-fluorophenyl)-2-{[(2-naphthyloxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B443195.png)
![2-methoxy-4-[(2-(1-naphthyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-methylpropanoate](/img/structure/B443196.png)
![3-Methyl-1-{4-[(1-naphthyloxy)methyl]benzoyl}piperidine](/img/structure/B443197.png)
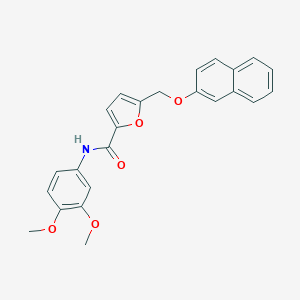
![Methyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B443201.png)
